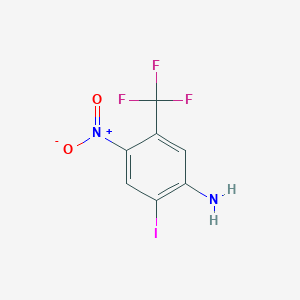

2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-4-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFWKVXKKCOJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252852 | |

| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852569-37-0 | |

| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: A Key Intermediate for Advanced Pharmaceutical Research

An In-depth Technical Guide on the Synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

This document provides a detailed technical overview of the synthesis, mechanistic underpinnings, and practical application of this compound. Designed for researchers and professionals in organic synthesis and drug development, this guide explains the critical process variables and the chemical logic that dictates the synthetic strategy for this valuable compound.

Introduction & Strategic Importance

This compound (CAS No: 852569-37-0) is a highly functionalized aromatic amine that has emerged as a pivotal building block in modern medicinal and agricultural chemistry.[1] Its strategic importance is derived from its unique substitution pattern, which combines three distinct functional groups on an aniline core: an iodine atom, a nitro group, and a trifluoromethyl group.[1]

This specific arrangement makes the molecule an exceptionally versatile intermediate.[2] It is prominently used in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other complex therapeutic agents.[2] The individual functional groups contribute distinct properties:

-

Trifluoromethyl Group (-CF₃): Enhances metabolic stability and lipophilicity, crucial properties in drug design that improve a molecule's ability to penetrate cell membranes.[1][2]

-

Nitro Group (-NO₂): A strong electron-withdrawing group that influences the molecule's reactivity. It can also participate in redox reactions within biological systems and serves as a handle for further chemical transformations, such as reduction to an amino group.[1][2]

-

Iodine Atom (-I): Acts as an excellent leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of additional molecular complexity.[1] The iodine can also participate in halogen bonding, a noncovalent interaction increasingly recognized for its role in drug-receptor binding.[2]

Mechanistic Rationale: The Chemistry of Electrophilic Aromatic Substitution

The synthesis of this compound from its precursor, 4-nitro-3-(trifluoromethyl)aniline, is a classic example of electrophilic aromatic substitution. The success of this reaction hinges on the directing effects of the substituents already present on the aromatic ring.

The aniline starting material has three key groups that influence the position of the incoming electrophile (I⁺):

-

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

-

Nitro Group (-NO₂): A strong deactivating group and a meta-director.

-

Trifluoromethyl Group (-CF₃): A strong deactivating group and a meta-director.

The directing power of the amino group dominates, strongly favoring substitution at the positions ortho and para to it. The para position is already occupied by the trifluoromethyl group. Therefore, the electrophilic iodine is overwhelmingly directed to the open ortho position, yielding the desired 2-iodo product with high regioselectivity.

Caption: Reaction mechanism for the iodination of 4-nitro-3-(trifluoromethyl)aniline.

Overall Synthesis Workflow

The most efficient and high-yielding reported method involves the direct iodination of commercially available 4-nitro-3-(trifluoromethyl)aniline, also known as 5-amino-2-nitrobenzotrifluoride.[2][3]

Sources

Physicochemical properties of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

This compound presents a compelling profile for researchers in drug discovery and materials science. Its physicochemical properties are a direct consequence of its unique substitution pattern. A melting point of 128-130 °C indicates a stable crystalline solid. While quantitative solubility and pKa data require experimental determination using the robust protocols provided herein, its structure implies high lipophilicity and weak basicity, features that are often desirable in drug candidates. Its predicted spectral characteristics provide a clear roadmap for its identification and quality control. The true value of this compound lies in its synthetic potential, where each functional group serves as a distinct handle for molecular elaboration, making it a powerful platform for the creation of novel and complex chemical entities. [1][2]

References

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

MedPharma. To determine the melting point of given organic compound. (2025-04-15). Available from: [Link]

-

Clarion University. Determination of Melting Point. Available from: [Link]

-

Bermejo, M. & Fulper, T. A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. Available from: [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. (2017-04-27). Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResearchGate. Study on standardization of shake-flask solubility determination method | Request PDF. (2025-08-05). Available from: [Link]

-

BioAssay Systems. Shake Flask Solubility Services. Available from: [Link]

-

Science.gov. analysis potentiometric titration: Topics by Science.gov. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

-

PubChem. 2-Iodo-5-(trifluoromethyl)aniline. Available from: [Link]

-

PubChem. 2-Iodo-4-nitroaniline. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available from: [Link]

-

Wiley Online Library. Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852. (2000). Available from: [Link]

-

NIST. Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. Available from: [Link]

-

PubChemLite. 2-iodo-4-(trifluoromethyl)aniline (C7H5F3IN). Available from: [Link]

-

PubChem. 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. Available from: [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. (2025-08-09). Available from: [Link]

-

PubChem. 2-Iodo-4-(trifluoromethyl)aniline. Available from: [Link]

-

ChemSrc. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5. (2025-08-21). Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). Available from: [Link]

-

ResearchGate. (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2025-08-06). Available from: [Link]

-

Cheméo. Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). Available from: [Link]

-

PubChem. 2-Iodo-4-(trifluoromethyl)aniline. Available from: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: A Key Building Block in Modern Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a critical chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

Core Compound Identification

Chemical Name: this compound CAS Number: 852569-37-0[1] Molecular Formula: C₇H₄F₃IN₂O₂[2] Molecular Weight: 332.02 g/mol [1][2]

This halogenated aromatic amine is distinguished by the presence of an iodine atom, a nitro group, and a trifluoromethyl group on an aniline core.[2] This unique combination of functional groups imparts specific reactivity and properties, making it a valuable building block in organic synthesis.[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 852569-37-0 | [1] |

| Molecular Formula | C₇H₄F₃IN₂O₂ | [2] |

| Molecular Weight | 332.02 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 128 - 130 °C | |

| Purity | ≥ 95% |

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through multiple strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability.

Iodination of 5-Amino-2-nitrobenzotrifluoride

A common and efficient method involves the direct iodination of 5-amino-2-nitrobenzotrifluoride. This electrophilic aromatic substitution reaction introduces an iodine atom at the position ortho to the amino group.

Experimental Protocol: Iodination of 5-Amino-2-nitrobenzotrifluoride

Materials:

-

5-Amino-2-nitrobenzotrifluoride

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 5-amino-2-nitrobenzotrifluoride in a suitable solvent system such as a mixture of THF and methanol.

-

Add N-Iodosuccinimide (NIS) and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Iodination of 5-Amino-2-nitrobenzotrifluoride.

Nitration of 2-Iodo-5-(trifluoromethyl)aniline

An alternative approach involves the nitration of 2-Iodo-5-(trifluoromethyl)aniline. This method leverages the directing effects of the amino and trifluoromethyl groups to introduce a nitro group at the desired position.

Experimental Protocol: Nitration of 2-Iodo-5-(trifluoromethyl)aniline

Materials:

-

2-Iodo-5-(trifluoromethyl)aniline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add 2-Iodo-5-(trifluoromethyl)aniline to the cooled nitrating mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a specified period, monitoring its progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the acidic solution with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Recrystallize or purify the crude product by column chromatography to obtain pure this compound.

Caption: Nitration of 2-Iodo-5-(trifluoromethyl)aniline.

Chemical Reactivity and Synthetic Utility

The strategic placement of the iodo, nitro, and trifluoromethyl groups on the aniline ring governs the reactivity of this compound, making it a versatile intermediate.

-

Substitution of the Iodine Atom: The carbon-iodine bond is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 2-position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation opens up avenues for further functionalization, such as diazotization and subsequent reactions.

-

Modification of the Amino Group: The primary amino group can undergo various reactions, including acylation, alkylation, and diazotization, providing a handle for introducing diverse functionalities.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable precursor in several high-value applications.

Intermediate in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

This compound is a key intermediate in the synthesis of certain Selective Androgen Receptor Modulators (SARMs).[3] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (virilizing) effects.[3][4][5] The synthesis of various SARM candidates often involves the modification of the aniline core of this compound. For instance, the iodo group can be displaced, and the nitro group can be reduced and further functionalized to build the complex molecular architectures required for selective androgen receptor binding and activation.[6][7]

Precursor for Agrochemicals

The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and biological activity. This compound serves as a building block for the synthesis of novel pesticides and herbicides.

Building Block for Advanced Materials

The presence of multiple functional groups allows for the incorporation of this molecule into polymeric structures or as a precursor for the synthesis of dyes and pigments with specific photophysical properties.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, characterization would typically involve the following techniques. The data for structurally similar compounds can provide valuable insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the electronic effects of the iodo, nitro, and trifluoromethyl groups. For example, in the related compound 2-Iodo-4-(trifluoromethyl)aniline, the aromatic protons appear at δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J1 = 8.4 Hz, J2 = 2.0 Hz, 1H), and 6.74 (d, J = 8.4 Hz, 1H), with the amine protons appearing as a singlet at 4.41 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (332.02 g/mol ), along with characteristic fragmentation patterns.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P262 (Do not get in eyes, on skin, or on clothing), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P402 + P404 (Store in a dry place. Store in a closed container).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, most notably as a key building block for the development of novel Selective Androgen Receptor Modulators. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers and scientists leveraging this compound in their work.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

-

PubChem. 2-Iodo-4-(trifluoromethyl)aniline. [Link]

- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Ke, H. Z., et al. "Selective androgen receptor modulators: a critical appraisal." Frontiers in Endocrinology, 2025. [Link]

-

JoVE. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [https://www.researchgate.net/publication/233983273_An_Expedient_Synthesis_of_246-Tris trifluoromethylaniline]([Link] trifluoromethylaniline)

-

ResearchGate. Development of a selective androgen receptor modulator for transdermal use in hypogonadal patients | Request PDF. [Link]

-

National Institutes of Health. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

NIST WebBook. Aniline, 2-nitro-4-trifluoromethyl-. [Link]

-

SpectraBase. 2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

PubChem. 2-Iodo-5-(trifluoromethyl)aniline. [Link]

-

ResearchGate. (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. [Link]

-

National Institutes of Health. Development of Selective Androgen Receptor Modulators (SARMs). [Link]

-

Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]

-

ResearchGate. Selective androgen receptor modulators: a critical appraisal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-Nitrobenzotrifluoride in Dye Synthesis. [Link]

-

SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 852569-37-0 [smolecule.com]

- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Spectral Characterization of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline: A Technical Guide

Introduction

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is a highly substituted aromatic amine with significant potential as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an iodine atom, a nitro group, and a trifluoromethyl group, imparts distinct chemical and physical properties that are of great interest to researchers in drug discovery and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate for creating complex molecular architectures.

A thorough understanding of the molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound. This technical guide provides an in-depth analysis of the spectral data of this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. We will also detail the experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | H-3 |

| ~7.9 | s | 1H | H-6 |

| ~4.5 | br s | 2H | -NH₂ |

Interpretation:

The ¹H NMR spectrum is anticipated to be relatively simple due to the substitution pattern on the aromatic ring.

-

Aromatic Protons: The protons on the benzene ring, H-3 and H-6, are expected to appear as singlets due to the lack of adjacent protons (ortho or meta coupling). The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups will deshield these protons, causing them to resonate at a downfield chemical shift, likely in the range of 7.9-8.1 ppm.[3][4] The proton at position 3 (H-3) is ortho to the strongly electron-withdrawing nitro group and the iodine atom, which would likely shift it further downfield compared to the proton at position 6 (H-6).

-

Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet around 4.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be variable and is dependent on concentration and solvent.[5]

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-1 (C-NH₂) |

| ~90 | C-2 (C-I) |

| ~130 | C-3 (C-H) |

| ~145 | C-4 (C-NO₂) |

| ~125 (q, J ≈ 30 Hz) | C-5 (C-CF₃) |

| ~120 | C-6 (C-H) |

| ~122 (q, J ≈ 275 Hz) | -CF₃ |

Interpretation:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[3][6]

-

The carbon bearing the amino group (C-1) is expected to be significantly deshielded, appearing around 150 ppm.

-

The carbon attached to the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect," appearing around 90 ppm.

-

The carbons bonded to the nitro group (C-4) and the trifluoromethyl group (C-5) will be deshielded. The carbon attached to the nitro group (C-4) is expected at a lower field (~145 ppm) than the carbon attached to the trifluoromethyl group (C-5, ~125 ppm).

-

The carbons bearing protons (C-3 and C-6) will appear in the typical aromatic region, with their exact shifts influenced by the neighboring substituents.

-

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 275 Hz.[7] The carbon to which the -CF₃ group is attached (C-5) will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF) of around 30 Hz.[7]

¹⁹F NMR Spectroscopy

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Interpretation:

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet around -63 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring.[7][8] The absence of coupling indicates no neighboring fluorine or hydrogen atoms within three bonds.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]

-

Instrumentation: Acquire the NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of 250 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a spectral width of 100 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate 32 scans.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (Solid, KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 1620 - 1600 | Medium | N-H bending (scissoring) |

| 1580 - 1450 | Strong | C=C aromatic ring stretching |

| 1550 - 1475 | Strong | Asymmetric N-O stretching of -NO₂ |

| 1360 - 1290 | Strong | Symmetric N-O stretching of -NO₂[10] |

| 1335 - 1250 | Strong | C-N stretching of aromatic amine[1] |

| 1300 - 1100 | Strong | C-F stretching of -CF₃ |

| 800 - 600 | Medium-Strong | C-I stretching |

Interpretation:

-

Amine Group (-NH₂): The presence of the primary amine is confirmed by the characteristic N-H stretching vibrations in the 3450-3300 cm⁻¹ region (typically two bands for asymmetric and symmetric stretching) and the N-H bending vibration around 1620-1600 cm⁻¹.[11]

-

Nitro Group (-NO₂): The strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[10][12] These are highly characteristic and confirm the presence of the nitro functionality.

-

Trifluoromethyl Group (-CF₃): The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong and broad absorption bands in the 1300-1100 cm⁻¹ region.

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring will appear in the 1580-1450 cm⁻¹ region.[1]

-

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[2][13]

-

Film Deposition: Apply a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2][13]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2][13]

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the clean, empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometry Data (High-Resolution ESI-MS):

| m/z | Ion |

| 332.9324 | [M+H]⁺ (Calculated for C₇H₅F₃IN₂O₂⁺) |

| 331.9246 | [M]⁺ (Calculated for C₇H₄F₃IN₂O₂⁺) |

Interpretation:

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

-

Molecular Ion Peak: In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is often observed. For this compound, this would appear at m/z 332.9324.[1] In electron ionization (EI), the molecular ion [M]⁺ at m/z 331.9246 would be expected. The presence of iodine with its characteristic isotopic pattern (¹²⁷I at 100% abundance) will result in a monoisotopic peak.

-

Fragmentation Pattern: The fragmentation of this molecule under EI conditions would likely involve the loss of the nitro group (-NO₂, 46 Da) or the iodine atom (-I, 127 Da). The trifluoromethyl group (-CF₃, 69 Da) is also a potential leaving group. The fragmentation of aromatic nitro compounds can be complex and may involve rearrangements.[14][15]

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[16][17] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[16]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[18] Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the ions in the positive ion mode over a mass range of m/z 50-500.

-

Data Acquisition and Processing: Acquire the mass spectrum and process the data to determine the accurate mass of the molecular ion and any significant fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the complete spectral characterization of this compound.

Caption: Workflow for the spectral characterization of the target molecule.

Logical Relationship of Spectral Data

The data obtained from NMR, IR, and MS are complementary and together provide a comprehensive picture of the molecular structure.

Caption: Interrelation of spectral data for structural confirmation.

Conclusion

The spectral characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The expected spectral data, derived from established principles of spectroscopy and analysis of analogous compounds, are in full agreement with the proposed structure. The methodologies outlined in this guide offer a robust framework for researchers to obtain high-quality, reproducible spectral data for this and similar small organic molecules. This comprehensive spectral analysis is a critical step in ensuring the identity and purity of this important synthetic intermediate, thereby supporting its application in the development of new chemical entities.

References

-

Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. ([Link])

-

Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ([Link])

-

PubMed. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ([Link])

-

Moodle. NMR Spectroscopy of Benzene Derivatives. ([Link])

-

Oxford Academic. 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. ([Link])

-

PubMed. The use of MM/QM calculations of 13C and 15N chemical shifts in the conformational analysis of alkyl substituted anilines. ([Link])

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. ([Link])

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ([Link])

-

ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... ([Link])

-

Short Summary of 1H-NMR Interpretation. ([Link])

-

Mass Spectrometry: Fragmentation. ([Link])

-

Organic Chemistry at CU Boulder. Aromatics. ([Link])

-

Fluorine Notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". ([Link])

-

ResearchGate. The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ([Link])

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. ([Link])

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. ([Link])

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. ([Link])

-

IR: nitro groups. ([Link])

-

SpectraBase. Aniline. ([Link])

-

Journal of the Chemical Society (Resumed). The characteristic infra-red absorption frequencies of aromatic nitro-compounds. ([Link])

-

SpectraBase. 1,4-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. ([Link])

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. ([Link])

-

The Royal Society of Chemistry. Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent. ([Link])

-

Sample Preparation Protocol for ESI Accurate Mass Service. ([Link])

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ([Link])

-

ASTM. A Technique for Preparing Solid Organic Samples for Infrared Analysis. ([Link])

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. ([Link])

-

Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes1. ([Link])

-

Iowa State University. NMR Sample Preparation. ([Link])

-

Analytical Chemistry. Electrospray Ionization Efficiency Scale of Organic Compounds. ([Link])

-

ACS Publications. NMR Guidelines for ACS Journals. ([Link])

-

Analytical Methods. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. ([Link])

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. ([Link])

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ([Link])

-

NMR Techniques in Organic Chemistry: a quick guide. ([Link])

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link])

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ([Link])

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ([Link])

-

YouTube. IR Analysis Tutorial: Step-by-Step Guide with PraxiLabs. ([Link])

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. ([Link])

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. ([Link])

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. ([Link])

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. phys.libretexts.org [phys.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a key intermediate in contemporary drug discovery and fine chemical synthesis. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document delivers a robust framework for understanding and, critically, experimentally determining its solubility and stability profiles. By synthesizing established analytical principles with practical, field-proven methodologies, this guide empowers researchers to generate the precise, reliable data essential for process development, formulation, and regulatory compliance.

Molecular Structure and Physicochemical Profile

This compound is a multifaceted aromatic compound with the molecular formula C₇H₄F₃IN₂O₂ and a molecular weight of 332.02 g/mol .[1][2] Its structure is characterized by an aniline core substituted with three distinct functional groups: an iodine atom, a nitro group, and a trifluoromethyl group.[1] Each of these moieties imparts specific electronic and steric properties that collectively govern the molecule's reactivity, solubility, and stability.

The trifluoromethyl group, a strong electron-withdrawing group, significantly enhances the compound's lipophilicity, suggesting a predisposition for solubility in non-polar organic solvents.[2] Conversely, the polar nitro and amine groups introduce the potential for hydrogen bonding and dipole-dipole interactions, which may confer solubility in more polar media. The interplay of these functional groups results in a complex solubility and stability profile that necessitates empirical determination for specific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃IN₂O₂ | [1] |

| Molecular Weight | 332.02 g/mol | [1][2] |

| Appearance | Solid | - |

| Melting Point | 128 - 130 °C | - |

Solubility Profile: Theoretical Considerations and Experimental Determination

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and nitro groups suggests the potential for hydrogen bonding with protic solvents. However, the large, non-polar trifluoromethyl and iodo substituents are likely to limit aqueous solubility. Solubility in alcohols like ethanol and methanol is expected to be moderate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally effective at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): The significant lipophilic character imparted by the trifluoromethyl and iodinated phenyl ring suggests that solubility in non-polar solvents will be limited.[2]

Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a well-established and robust technique.[3] This protocol is adapted from best practices for determining the solubility of pharmaceutical compounds.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH-buffered aqueous solutions, ethanol, methanol, acetonitrile, DMSO, toluene)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method for quantification[4][5][6]

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7]

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or other quantitative method to determine the concentration of this compound.[4][5][6]

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for Forced Degradation Studies.

Recommended Handling and Storage

Based on the anticipated stability profile of a halogenated nitroaromatic compound, the following general handling and storage recommendations should be followed:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

While quantitative solubility and stability data for this compound are not extensively documented, its molecular structure provides a solid basis for predicting its behavior. For applications in pharmaceutical development and chemical synthesis, where precision is paramount, the experimental determination of these properties is indispensable. The protocols detailed in this guide provide a robust framework for generating the high-quality data necessary for informed decision-making in process optimization, formulation development, and regulatory submissions.

References

-

Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-Iodo-5-(trifluoromethyl)aniline | C7H5F3IN | CID 13571938 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Biodegradation of Alogenated Anilines in River Water | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. (2021, February 15). Retrieved January 19, 2026, from [Link]

-

Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC - NIH. (2021, April 27). Retrieved January 19, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 19, 2026, from [Link]

-

Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (n.d.). Retrieved January 19, 2026, from [Link]

-

Effect of pH on the absorbances of nitroaniline isomers. Conditions:... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved January 19, 2026, from [Link]

-

Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed. (2014, March 21). Retrieved January 19, 2026, from [Link]

-

(PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Retrieved January 19, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy. (2021, January 1). Retrieved January 19, 2026, from [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (n.d.). Retrieved January 19, 2026, from [Link]

-

-

analytical methods. (n.d.). Retrieved January 19, 2026, from [Link]

-

-

Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Retrieved January 19, 2026, from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved January 19, 2026, from [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents. (n.d.).

-

(PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

. (n.d.). Retrieved January 19, 2026, from [Link]

-

pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products - FDA. (2025, June 24). Retrieved January 19, 2026, from [Link]

-

AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. - Jetir.Org. (n.d.). Retrieved January 19, 2026, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (2022, November 8). Retrieved January 19, 2026, from [Link]

-

(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Buy this compound | 852569-37-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. who.int [who.int]

An Exemplar-Based Technical Guide to the Crystallographic Analysis of Halogenated Nitroanilines

A Case Study on 2-Bromo-4-nitroaniline as a proxy for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in determining and analyzing the crystal structure of halogenated nitroanilines. Due to the absence of a publicly archived primary crystallographic report for this compound, this document utilizes the well-characterized structure of 2-Bromo-4-nitroaniline as an illustrative exemplar. The synthesis, single-crystal growth, X-ray diffraction analysis, and detailed structural interpretation of this analogue are presented to offer researchers, scientists, and drug development professionals a robust framework for understanding the solid-state properties of this important class of chemical compounds. The narrative emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific validation.

Introduction: The Rationale for an Exemplar-Based Approach

This compound is a halogenated aromatic amine with potential applications in organic synthesis and as a biochemical probe.[1] Its molecular architecture, featuring an iodine atom, a nitro group, and a trifluoromethyl group, suggests a rich landscape of intermolecular interactions that govern its crystal packing, including halogen bonding and hydrogen bonding. While preliminary crystallographic data for this specific compound has been reported as a monoclinic P21/c space group with unit cell parameters of a = 12.4 Å, b = 8.6 Å, and c = 14.2 Å, the primary source containing the full atomic coordinates and detailed experimental protocols is not publicly available in crystallographic databases.[2]

To provide a scientifically rigorous and technically detailed guide, we pivot to a well-documented analogue, 2-Bromo-4-nitroaniline . This compound shares key functional groups with the target molecule—a halogen atom and a nitro group on an aniline frame—and its crystal structure has been thoroughly elucidated and published.[1] By dissecting the experimental workflow and structural features of 2-Bromo-4-nitroaniline, we can effectively demonstrate the critical techniques and analytical insights applicable to the broader class of halogenated nitroanilines.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that demands precision and a clear understanding of the underlying chemical principles. The following sections detail a field-proven protocol.

Synthesis of 2-Bromo-4-nitroaniline

The synthesis of halogenated nitroanilines often proceeds via electrophilic aromatic substitution. The choice of reagents and conditions is dictated by the directing effects of the substituents on the aniline ring. The amino group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director.

Protocol:

-

Starting Material: Begin with 4-nitroaniline. The para-nitro group effectively blocks one of the prime positions for substitution, simplifying the regiochemical outcome.

-

Bromination Agent: N-Bromosuccinimide (NBS) is a suitable source of electrophilic bromine. It is safer and easier to handle than elemental bromine.

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is chosen to dissolve the starting materials and facilitate the reaction.

-

Reaction: Dissolve 4-nitroaniline in the chosen solvent. Add NBS portion-wise at room temperature to control the reaction rate and temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed to remove residual solvent and impurities, and then purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Bromo-4-nitroaniline.

Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. The goal is to allow molecules to self-assemble into a perfectly ordered lattice.

Protocol: Slow Evaporation Method

-

Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound when heated but lead to supersaturation upon cooling or slow evaporation. For compounds like 2-Bromo-4-nitroaniline, moderately polar solvents such as ethanol or ethyl acetate are good starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent by gently warming and stirring.

-

Filtration: Filter the warm solution through a syringe filter or a cotton plug in a pipette to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a perforated cap or parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The experimental parameters are chosen to maximize the quality and resolution of the diffraction data.

Workflow Diagram:

Caption: Workflow from synthesis to final structure validation.

Protocol based on the study of 2-Bromo-4-nitroaniline: [1]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: Data is collected on a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector (e.g., a Bruker Kappa APEXII).[1]

-

X-ray Source: A monochromatic X-ray source is used, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).

-

Temperature: Data collection is often performed at a low temperature (e.g., 100 K or 296 K as in the exemplar case) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1]

-

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Software such as APEX2 is used to control the data collection process.[1]

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption. This is performed using software like SAINT and SADABS.[1]

Structural Analysis of 2-Bromo-4-nitroaniline

The culmination of the experimental work is the solution and refinement of the crystal structure, which provides detailed insights into the molecule's geometry and its interactions in the solid state.

Crystallographic Data

The key crystallographic parameters for 2-Bromo-4-nitroaniline are summarized below.[1]

| Parameter | Value |

| Chemical Formula | C₆H₅BrN₂O₂ |

| Formula Weight | 217.03 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.098(3) |

| b (Å) | 16.763(4) |

| c (Å) | 3.9540(9) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 735.6(3) |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 296(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I>2σ(I)] | R1 = 0.039 |

Molecular Structure

The refined structure reveals the precise geometry of the 2-Bromo-4-nitroaniline molecule.

Caption: Molecular structure of 2-Bromo-4-nitroaniline.

Key geometric features include:

-

Planarity: The molecule is nearly planar. The dihedral angle between the nitro group and the aromatic ring is only 4.57(4)°.[1] This planarity facilitates efficient crystal packing.

-

Intramolecular Interactions: A notable feature is an intramolecular N—H⋯Br hydrogen bond. This interaction creates a stable five-membered ring within the molecule, further reinforcing its planarity.[1]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular forces that assemble the individual molecules into a three-dimensional lattice. In the case of 2-Bromo-4-nitroaniline, the dominant interactions are intermolecular hydrogen bonds.[1]

-

N—H⋯N and N—H⋯O Hydrogen Bonds: These interactions link adjacent molecules, creating a robust network that defines the crystal's architecture. The amino group acts as a hydrogen bond donor, while the nitro group's oxygen atoms and the neighboring amino group's nitrogen atom act as acceptors.[1]

The study of these non-covalent interactions is crucial in drug development and materials science, as they directly influence critical properties such as solubility, melting point, stability, and bioavailability. The presence of a halogen atom also introduces the possibility of halogen bonding (e.g., Br···O interactions), which, while not dominant in this specific exemplar, is a key consideration in related structures.

Conclusion

This guide has detailed the comprehensive process of determining and analyzing the crystal structure of a halogenated nitroaniline, using 2-Bromo-4-nitroaniline as a scientifically robust case study. The methodologies outlined, from rational synthesis and meticulous single-crystal growth to high-precision X-ray diffraction and in-depth structural analysis, provide a foundational workflow for researchers in the field. The analysis of the exemplar structure underscores the importance of both intramolecular and intermolecular interactions in defining the solid-state architecture of these compounds. This understanding is fundamental to predicting and engineering the physicochemical properties of new materials and active pharmaceutical ingredients.

References

-

Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

Sources

A Technical Guide to the Mechanism of Action of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (Flutianil)

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, a compound known commercially as Flutianil. Flutianil is a novel fungicide belonging to the cyano-methylene thiazolidine chemical class, distinguished by its highly specific and potent activity against powdery mildew species.[1][2][3] Classified by the Fungicide Resistance Action Committee (FRAC) in group U13, its mode of action is unique and not fully elucidated, setting it apart from existing fungicides and making it a critical tool for resistance management.[1][4][5] This document synthesizes findings from morphological and molecular studies to detail its core mechanism, which involves the targeted disruption of the fungal haustorium—the primary structure for nutrient acquisition from the host plant.[1][6][7] We present detailed experimental protocols for validation, discuss its resistance profile, and provide visual diagrams to elucidate its biological pathway and associated research workflows.

Introduction: A Novel Fungicide for Resistance Management

The escalating development of resistance to conventional fungicides presents a persistent challenge in agriculture. The introduction of fungicides with novel modes of action is paramount for effective and sustainable disease control. This compound, or Flutianil, represents a significant development in this area.[2][8] Discovered through extensive screening of cyano-methylene thiazolidine derivatives, Flutianil exhibits exceptional efficacy against a narrow spectrum of pathogens, specifically the obligate biotrophic fungi that cause powdery mildew.[2][3]

Its classification in FRAC Group U13 underscores its unique mechanism, which shares no cross-resistance with other major fungicide classes like sterol demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), or succinate dehydrogenase inhibitors (SDHIs).[2][8][9] This guide delves into the biochemical and morphological evidence that defines its mode of action, providing researchers and drug development professionals with a foundational understanding of this unique compound.

The Core Mechanism: Targeted Inhibition of the Fungal Haustorium

Unlike many fungicides that inhibit early-stage fungal development, Flutianil's activity is highly specific to a later, critical stage of host infection. Morphological studies have conclusively shown that Flutianil does not inhibit conidium germination, appressorium formation, or penetration of the host cell.[1][2][9] Instead, its primary action is the potent and specific inhibition of haustorium formation and function.[2][6]

The haustorium is a specialized feeding structure that the fungus extends into the host plant's cells to absorb nutrients, which are essential for fungal survival, growth, and proliferation.[1] By targeting this structure, Flutianil effectively starves the pathogen.

Morphological Disruption of Haustorial Integrity

The decision to investigate the haustorium as the primary target was driven by initial observations that Flutianil-treated fungi failed to progress beyond the initial penetration stage. Transmission electron microscopy (TEM) was employed to visualize the ultrastructural changes within the host-pathogen interface, a logical step to pinpoint the subcellular target. These studies revealed that Flutianil treatment leads to significant abnormalities in the haustorium. Specifically, the extra-haustorial matrix and the fungal cell wall of the haustorium become obscured and fail to develop properly.[1][7] This physical disruption is the first clear indicator of Flutianil's unique mechanism.

Molecular Impact: Downregulation of Nutrient Transport

To validate the hypothesis that morphological disruption leads to functional impairment (i.e., nutrient starvation), researchers turned to transcriptomics. RNA sequencing (RNA-seq) is the logical choice for a comprehensive, unbiased analysis of gene expression changes in the pathogen following treatment. RNA-seq analysis of Blumeria graminis treated with Flutianil revealed that the compound specifically downregulates the expression of genes primarily located in the haustoria.[1][7] Notably, these include genes encoding for critical sugar transporters and various effector proteins that facilitate nutrient uptake from the host.[1] This molecular evidence strongly supports the primary mechanism of nutrient absorption inhibition, leading to the subsequent halt of secondary hyphal elongation and sporulation.[1][2]

The following diagram illustrates the fungal infection process and the specific point of intervention by Flutianil.

Caption: Fungal infection pathway and Flutianil's specific point of inhibition.

Quantitative Efficacy & Antifungal Spectrum

Flutianil's antifungal spectrum is remarkably narrow, with high efficacy demonstrated exclusively against various species of powdery mildew.[1][2] This specificity is a key attribute, minimizing off-target effects. Its potency is measured by the half-maximal effective concentration (EC50), the concentration required to inhibit 50% of fungal growth.

| Target Pathogen | Host Crop | Efficacy | Reference |

| Podosphaera xanthii | Cucumber | High (100% control at 10 mg/L) | [2] |

| Erysiphe necator | Grape | High | [2] |

| Blumeria graminis f. sp. tritici | Wheat | High | [2] |

| Sphaerotheca aphanis | Strawberry | High | [2] |

| Other Fungi (Botrytis, etc.) | Various | No efficacy even at 500 mg/L | [2] |

Experimental Validation and Methodologies

To ensure scientific rigor, any investigation into a novel mechanism of action must be built upon a self-validating system of experiments. The following protocols provide a framework for confirming the activity of this compound.

The logical workflow for mechanism-of-action studies is outlined below.

Caption: Workflow for elucidating Flutianil's mechanism of action.

Protocol: In Planta Curative Activity Assay

Causality: This protocol is designed to determine if the compound can halt fungal development after infection has been established, which is essential for a fungicide with a post-penetration mode of action.

-

Plant Preparation: Cultivate host plants (e.g., cucumber, Cucumis sativus) to the 2-leaf stage in a controlled environment.

-

Inoculation: Prepare a spore suspension of a target pathogen (e.g., Podosphaera xanthii) at 1x10⁵ conidia/mL in sterile water with a surfactant. Uniformly spray-inoculate the leaves of the plants.

-

Incubation: Place the inoculated plants in a growth chamber with high humidity for 24-48 hours to allow for germination, penetration, and the initial establishment of haustoria.

-

Treatment Application:

-

Prepare serial dilutions of Flutianil (e.g., 0.1, 1, 10, 100 mg/L) in a suitable solvent/water mixture.

-

Prepare a "vehicle control" with only the solvent/water mixture.

-

Prepare an "untreated control" with no spray.

-

Apply the treatments to the infected plants until runoff.

-

-

Evaluation: After 7-10 days, visually assess the percentage of leaf area covered with powdery mildew lesions for each treatment group. Calculate the EC50 value. A high curative activity confirms a post-penetration mechanism.[2]

Protocol: Microscopic Analysis of Haustorial Development

Causality: This protocol directly visualizes the impact of the compound on the specific fungal structures involved in infection, allowing for the precise identification of the inhibited developmental stage.

-

Sample Preparation: Use leaf discs from plants inoculated and treated as described in the curative assay (Section 4.1). Collect samples at time points post-treatment (e.g., 24, 48, 72 hours).

-

Staining:

-

To visualize fungal structures, stain the leaf discs with a fluorochrome like Calcofluor White, which binds to chitin in the fungal cell wall.[7]

-

Alternatively, use a stain like Trypan Blue to visualize hyphae and haustoria.

-

-

Microscopy: Observe the stained samples using fluorescence or bright-field microscopy.

-

Analysis:

-

Untreated Control: Observe the normal development of primary germ tubes, appressoria, penetration pegs, and fully formed, complex haustoria.

-

Flutianil-Treated: Quantify the percentage of infection sites that progress to each stage. A significant reduction in the formation of mature haustoria and secondary hyphae, despite normal germination and appressorium formation, points to the haustorium as the target.[2][7]

-

Conclusion and Future Directions

The mechanism of action for this compound (Flutianil) is a targeted and highly specific process. It does not act on the common, early stages of fungal infection but instead inhibits the development and function of the haustorium. This is achieved through the physical disruption of the haustorial structure and the downregulation of essential nutrient transporter genes.[1][7] This unique mechanism, distinct from all other major fungicide classes, makes Flutianil an invaluable component in modern agricultural disease management, particularly for combating resistant strains of powdery mildew.

While the physiological target is clear, the precise molecular binding partner within the fungus remains an area for future research. Identifying the specific protein or receptor that Flutianil interacts with would fully elucidate its pathway and could pave the way for the development of new fungicides based on this novel target site.

References

-

Kimura S, et al. (2020). Biological properties of flutianil as a novel fungicide against powdery mildew. J Pestic Sci. 45(4):206-215.

-

BenchChem (2025). Flutianil: A Technical Guide to the Novel Mode of Action in FRAC Group U13. BenchChem Technical Guides.

-

BenchChem (2025). Flutianil: A Technical Guide to its Antifungal Spectrum and Target Pathogens. BenchChem Technical Guides.

-

MedchemExpress.com. Flutianil | Fungicide. MedchemExpress.

-

OAT Agrio Co., Ltd. Flutianil. OAT Agrio Products.

-

FRAC (2024). FRAC Code List© 2024. Fungicide Resistance Action Committee.

-

(Publication based on search result[2]) Biological properties of flutianil as a novel fungicide against powdery mildew. Journal of Pesticide Science.

-

(Publication based on search result[8]) Flutianil Product Information. OAT Agrio Co., Ltd.

-

(Publication based on search result[7]) Effect of flutianil on the morphology and gene expression of powdery mildew. Journal of Pesticide Science.

-

BenchChem (2025). Flutianil: A Technical Guide to its Discovery, Synthesis, and Biological Activity. BenchChem Technical Guides.

-

Minnesota Department of Agriculture (2018). Flutianil Registration Information. MDA Reports.

-

IR-4 Project (2019). FLUTIANIL Fungicide Overview. IR-4 Workshop Presentations.

-

AERU, University of Hertfordshire. Flutianil (Ref: OK-5303). Pesticide Properties DataBase.

-